Betamethasone 9,11-Epoxide

Descripción

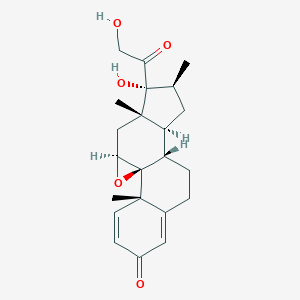

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,18-,19-,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDXNHBVYAMODG-DEGNENOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601020538 | |

| Record name | Betamethasone 9,11-epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

981-34-0 | |

| Record name | Betamethasone 9,11-epoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=981-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamethasone 9,11-epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000981340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamethasone 9,11-epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9β,11β-epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAMETHASONE 9,11-EPOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9AY9BSI41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide on the Formation of Betamethasone 9,11-Epoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betamethasone 9,11-epoxide is a pivotal intermediate in the synthesis of the potent glucocorticoid, betamethasone, and its derivatives. Its formation is a critical step that dictates the overall yield and purity of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the predominant mechanism of formation for Betamethasone 9,11-epoxide, detailing the synthetic pathways, experimental protocols, and quantitative data derived from process improvements. The document is intended to serve as a detailed resource for researchers and professionals involved in steroid chemistry and drug development.

Introduction

Betamethasone is a synthetic corticosteroid with powerful anti-inflammatory and immunosuppressive properties. The introduction of a 9α-fluoro group and a 16β-methyl group into the prednisolone structure significantly enhances its glucocorticoid activity. The synthesis of betamethasone involves a multi-step process, with the formation of the 9,11β-epoxide being a key strategic maneuver. This epoxide serves as a crucial precursor for the introduction of the 9α-fluoro-11β-hydroxy functionality, which is characteristic of betamethasone and other potent fluorinated corticosteroids.[1][2] The efficiency and selectivity of the epoxidation step are paramount for the economic viability of the overall synthesis.

Mechanism of Formation: A Two-Step Approach

The primary and most industrially relevant mechanism for the formation of Betamethasone 9,11-epoxide from a suitable Δ⁹,¹¹-unsaturated steroid precursor is a two-step process. This process involves the formation of a halohydrin or a related intermediate, followed by an intramolecular cyclization to yield the desired epoxide.

Step 1: Formation of the 9α,11β-Bromoformate Intermediate

The synthesis typically commences with a steroid precursor containing a double bond between the 9th and 11th carbon atoms (a Δ⁹,¹¹-steroid). This olefin is treated with a brominating agent in the presence of a suitable solvent. A widely used and effective brominating agent is 1,3-dibromo-5,5-dimethylhydantoin (DBH).[1][2] The reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF).

The proposed mechanism involves the electrophilic addition of a bromonium ion (Br⁺) to the Δ⁹,¹¹ double bond. The formate group, present from the DMF solvent, then acts as a nucleophile, attacking the C11 position from the β-face of the steroid. This results in the formation of a 9α,11β-bromoformate intermediate. The stereochemistry of this addition is crucial for the subsequent epoxide formation.

Step 2: Intramolecular Cyclization to the 9,11β-Epoxide

Following the formation of the 9α,11β-bromoformate, the intermediate is treated with a base. Common bases used for this step include sodium hydroxide (NaOH) or other strong bases.[1][2] The base facilitates an intramolecular Williamson ether synthesis. The hydroxyl or alkoxide ion attacks the formate carbonyl group, leading to its cleavage and the formation of an alkoxide at the C11 position. This alkoxide then acts as an internal nucleophile, displacing the bromide at the C9 position via an Sₙ2 reaction. This intramolecular cyclization results in the formation of the desired 9,11β-epoxide ring. The stereospecificity of this reaction is high, yielding predominantly the β-epoxide due to the preceding stereoselective formation of the bromoformate.

Experimental Protocols

The following are representative experimental protocols for the synthesis of corticosteroid 9,11β-epoxides, adapted from established process improvements.

Protocol 1: General Procedure for Epoxidation

-

Bromoformate Formation:

-

A solution of the Δ⁹,¹¹-steroid precursor is prepared in dimethylformamide (DMF).

-

A catalytic amount of an acid, such as perchloric acid (HClO₄), is added to the solution.

-

1,3-dibromo-5,5-dimethylhydantoin (DBH) is then added portion-wise while maintaining the reaction temperature between 0°C and 40°C.

-

The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until completion.

-

-

Epoxide Formation:

-

The reaction mixture containing the 9α,11β-bromoformate intermediate is cooled to a low temperature, typically between -20°C and 10°C.

-

A solution of a strong base, such as sodium hydroxide (NaOH), in a suitable organic solvent mixture (e.g., a mixture of tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) and a C1 to C6 alkanol) is added slowly to the reaction mixture.

-

The reaction is stirred at this low temperature until the cyclization is complete, as monitored by HPLC.

-

Upon completion, the reaction is quenched, and the product is isolated through precipitation, filtration, and washing.

-

The crude epoxide can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and methanol.[3]

-

Protocol 2: Specific Example from Patent Literature

This protocol describes the formation of a 9,11β-epoxide from a triene precursor.

-

Reaction Setup: 50g of 16β-methyl-triene-21-cathylate (about 90% pure) was dissolved in 175 ml of DMF at room temperature.[3]

-

Bromoformate Formation: The mixture was cooled to about 10°C, and 6.25 ml of 70% HClO₄ was added.[3]

-

Cyclization: The reaction mixture is then treated with a base at low temperature to induce cyclization.

-

Workup and Isolation: The product is precipitated, filtered, washed, and dried under vacuum.[3]

-

Purification: The crude product is purified by recrystallization. The resulting epoxide had a purity of 99.2% with a 93.3% overall molar yield from the triene precursor.[3]

Quantitative Data

The yield of the Betamethasone 9,11-epoxide formation is highly dependent on the reaction conditions, including the choice of reagents, solvents, temperature, and the purity of the starting material. The following table summarizes reported yields from various sources.

| Starting Material | Brominating Agent | Base | Solvent System | Temperature | Yield | Purity | Reference |

| 16β-methyl-triene-21-cathylate | DBH | NaOH | DMF / CH₂Cl₂ & Methanol | 10°C (bromination), low temp (cyclization) | 93.3% (overall molar) | 99.2% | [3] |

| Triene-21-cathylate | DBH | NaOH | Not specified | Not specified | 97% (molar, crude) | 90.0% | [3] |

| Δ⁹,¹¹-steroid | DBH | NaOH | Acetone | 0°C to 5-10°C | Not explicitly stated, but 10.5g product from 10g starting material | Not specified | [4] |

| Δ⁹,¹¹-steroid | DBH | NaOH | Not specified | Not specified | 96% (cyclization step) | Not specified | [5] |

Logical Relationships and Experimental Workflows

The synthesis of Betamethasone 9,11-epoxide follows a clear and logical sequence of chemical transformations. This workflow is designed to achieve high stereoselectivity and yield.

Diagram 1: Chemical Synthesis Pathway of Betamethasone 9,11-Epoxide

Caption: Chemical synthesis pathway for Betamethasone 9,11-Epoxide.

Diagram 2: Experimental Workflow for the Synthesis of Betamethasone 9,11-Epoxide

Caption: Experimental workflow for the synthesis of Betamethasone 9,11-Epoxide.

Conclusion

The formation of Betamethasone 9,11-epoxide is a well-established and optimized process in steroid synthesis. The mechanism, proceeding through a bromoformate intermediate followed by base-induced cyclization, provides a reliable and high-yielding route to this key intermediate. Understanding the nuances of the experimental protocols and the factors influencing the reaction yield is crucial for the efficient and large-scale production of betamethasone and related corticosteroids. The data and workflows presented in this guide offer a detailed technical resource for professionals in the field, facilitating process optimization and further research in steroid chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO1997022616A1 - PROCESS FOR PREPARATION OF 9,11β-EPOXIDE STEROIDS - Google Patents [patents.google.com]

- 4. CN101397319A - Method for preparing betamethasone and series products thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Data Interpretation of Betamethasone 9,11-Epoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Betamethasone 9,11-Epoxide, a significant impurity and intermediate in the synthesis of betamethasone and related corticosteroids.[1][2] Due to the proprietary nature of the full, verified spectroscopic dataset for this specific compound, this guide presents predicted data based on the analysis of closely related structures and established principles of spectroscopic interpretation for steroidal compounds.

Compound Overview

Betamethasone 9,11-Epoxide, with the chemical name 9,11β-Epoxy-17,21-dihydroxy-16β-methyl-9β-pregna-1,4-diene-3,20-dione, is a key intermediate in the synthesis of various corticosteroids.[1] Its characterization is crucial for quality control and regulatory compliance in pharmaceutical manufacturing.

Molecular Structure:

Predicted Spectroscopic Data and Interpretation

The following tables summarize the predicted spectroscopic data for Betamethasone 9,11-Epoxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of Betamethasone 9,11-Epoxide is expected to show characteristic signals for the steroid backbone, including the dienone system in the A-ring and specific shifts due to the presence of the 9,11-epoxide ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for Betamethasone 9,11-Epoxide

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~6.10 | d | ~1.6 |

| H-2 | ~6.34 | dd | ~10, ~1.7 |

| H-4 | ~6.85 | d | ~10 |

| H-11 | ~3.38 | d | ~4 |

| H-16 | ~2.60 | m | - |

| H-21a | ~4.86 | d | ~18 |

| H-21b | ~5.02 | d | ~18 |

| C-18 (CH₃) | ~1.00 | s | - |

| C-19 (CH₃) | ~1.58 | s | - |

| C-16 (CH₃) | ~1.19 | d | ~7 |

Interpretation: The downfield signals around 6.10, 6.34, and 6.85 ppm are characteristic of the vinylic protons in the A-ring dienone system. The proton at C-11, adjacent to the epoxide, is expected to appear as a doublet around 3.38 ppm. The two diastereotopic protons at C-21 are predicted to show distinct signals with a large geminal coupling constant. The methyl groups at C-18, C-19, and C-16 are expected to appear as singlets and a doublet, respectively, in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reflect the carbon framework of the steroid, with key shifts indicating the presence of carbonyl groups, double bonds, and the epoxide.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Betamethasone 9,11-Epoxide

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 (C=O) | ~186 |

| C-20 (C=O) | ~205 |

| C-1 | ~155 |

| C-2 | ~130 |

| C-4 | ~125 |

| C-5 | ~160 |

| C-9 | ~72 |

| C-11 | ~65 |

| C-17 | ~90 |

| C-21 | ~68 |

| C-18 | ~18 |

| C-19 | ~20 |

| C-16 (CH₃) | ~15 |

Interpretation: The carbonyl carbons of the ketone groups at C-3 and C-20 are expected to resonate at the lowest fields, around 186 and 205 ppm, respectively. The olefinic carbons of the A-ring dienone system are predicted to appear in the 125-160 ppm range. The carbons of the epoxide ring (C-9 and C-11) are expected to be significantly deshielded, appearing in the 65-72 ppm region. The remaining aliphatic and methyl carbons will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of Betamethasone 9,11-Epoxide will be dominated by absorptions from its various functional groups.

Table 3: Predicted IR Spectroscopic Data for Betamethasone 9,11-Epoxide

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretching (hydroxyl groups) |

| ~3000-2850 | C-H stretching (aliphatic) |

| ~1715 | C=O stretching (C-20 ketone) |

| ~1660-1685 | C=O stretching (α,β-unsaturated C-3 ketone)[5][6] |

| ~1620 | C=C stretching (dienone) |

| ~1250 | C-O stretching (epoxide) |

| ~1050 | C-O stretching (hydroxyl groups) |

Interpretation: A broad band around 3400 cm⁻¹ is expected due to the O-H stretching of the hydroxyl groups at C-17 and C-21. The spectrum will show two distinct carbonyl peaks: one for the saturated ketone at C-20 (~1715 cm⁻¹) and another at a lower frequency for the conjugated ketone at C-3 (~1660-1685 cm⁻¹).[5][6] The C=C stretching of the dienone system will likely appear around 1620 cm⁻¹. A characteristic band for the C-O stretching of the epoxide ring is expected around 1250 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of Betamethasone 9,11-Epoxide will provide information on its molecular weight and fragmentation pattern, aiding in structure confirmation.

Table 4: Predicted Mass Spectrometry Data for Betamethasone 9,11-Epoxide

| m/z | Proposed Fragment |

| 372 | [M]⁺ (Molecular Ion) |

| 354 | [M - H₂O]⁺ |

| 341 | [M - CH₂OH]⁺ |

| 323 | [M - H₂O - CH₂OH]⁺ |

| 297 | [M - Side Chain at C-17]⁺ |

Interpretation: The molecular ion peak is expected at m/z 372, corresponding to the molecular weight of the compound. Common fragmentation patterns for steroids include the loss of water (H₂O) from the hydroxyl groups, leading to a peak at m/z 354.[7] Cleavage of the side chain at C-17 is also a characteristic fragmentation pathway for pregnane-type steroids, which would result in a significant fragment ion. The loss of the hydroxymethyl group (CH₂OH) from the side chain would produce a fragment at m/z 341.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of Betamethasone 9,11-Epoxide.

3.1. NMR Spectroscopy

-

Sample Preparation: Approximately 3-5 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe is used.

-

¹H NMR Acquisition:

-

A standard pulse sequence is used to acquire the proton spectrum.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to acquire the carbon spectrum.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance of ¹³C.

-

-

Data Analysis: The spectra are processed (Fourier transformation, phasing, and baseline correction), and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2. IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is recorded.

-

Data Analysis: The spectrometer software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Characteristic absorption bands are identified and assigned to the corresponding functional groups.

3.3. Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for steroids.[7]

-

Acquisition:

-

The sample solution is introduced into the ion source.

-

The mass spectrometer is operated in positive ion mode to detect [M+H]⁺ or [M]⁺ ions.

-

A full scan mass spectrum is acquired over a relevant m/z range (e.g., 100-500).

-

For structural confirmation, tandem MS (MS/MS) experiments can be performed by selecting the molecular ion and fragmenting it to observe characteristic daughter ions.

-

-

Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion and major fragment ions. The observed fragmentation pattern is compared with the expected fragmentation based on the chemical structure.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a pharmaceutical compound like Betamethasone 9,11-Epoxide.

Caption: General workflow for spectroscopic analysis.

References

- 1. Betamethasone EP Impurity E | 981-34-0 | SynZeal [synzeal.com]

- 2. Betamethasone Impurities | SynZeal [synzeal.com]

- 3. dev.klivon.com [dev.klivon.com]

- 4. htsbiopharma.com [htsbiopharma.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. homework.study.com [homework.study.com]

- 7. researchgate.net [researchgate.net]

Betamethasone 9,11-Epoxide chemical properties and structure

An In-depth Technical Guide to Betamethasone 9,11-Epoxide: Chemical Properties and Structure

Abstract

Betamethasone 9,11-Epoxide is a pivotal synthetic intermediate in the pharmaceutical manufacturing of potent corticosteroids, including Betamethasone, Dexamethasone, and Beclomethasone.[1] As a synthetic glucocorticoid steroid, its chemical architecture is characterized by a core pregnane skeleton with a distinctive 9,11-epoxide ring.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of Betamethasone 9,11-Epoxide, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Betamethasone 9,11-Epoxide, systematically known as 9β,11β-Epoxy-17α,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione, possesses a tetracyclic cyclopentanophenanthrene core structure common to steroids.[2] Its key functional groups, including the epoxide, hydroxyl, and ketone moieties, are crucial for its reactivity and role as a precursor in corticosteroid synthesis.[2] The molecule appears as a white to off-white crystalline powder at room temperature.[2]

Physicochemical Properties

The fundamental physicochemical properties of Betamethasone 9,11-Epoxide are summarized in the table below. These properties are critical for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₈O₅ | [2][3] |

| Molecular Weight | 372.46 g/mol | [2] |

| CAS Number | 981-34-0 | [3] |

| Appearance | White to off-white solid/crystalline powder | [2] |

| pKa (Predicted) | 12.56 ± 0.70 | [2] |

| Storage Temperature | Refrigerator | [2] |

Spectroscopic Data

Synthesis and Experimental Protocols

Betamethasone 9,11-Epoxide is not a naturally occurring compound; it is synthesized from steroidal precursors.[2] The formation of the 9,11β-epoxide ring is a critical step in the synthesis of many potent corticosteroids.

General Synthesis Workflow

The synthesis of corticosteroid 9,11β-epoxides typically involves the formation of a Δ⁹¹¹ double bond from an 11α-hydroxysteroid, followed by epoxidation.[1]

References

Betamethasone 9,11-Epoxide: A Core Precursor in Glucocorticoid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Betamethasone 9,11-Epoxide is a pivotal intermediate in the synthetic pathway of potent glucocorticoids, most notably betamethasone. This technical guide provides a comprehensive overview of its role as a precursor, detailing its synthesis, chemical properties, and conversion into biologically active glucocorticoids. The document includes structured data, experimental methodologies derived from established literature, and visualizations of key chemical and biological pathways to support research and development in steroid chemistry and drug discovery.

Introduction

The synthesis of fluorinated corticosteroids, such as betamethasone, represents a significant advancement in anti-inflammatory and immunosuppressive therapies. A crucial step in the industrial production of these vital pharmaceuticals is the formation and subsequent ring-opening of a 9,11-epoxide intermediate. Betamethasone 9,11-Epoxide serves as a key precursor, enabling the stereospecific introduction of the 9α-fluoro and 11β-hydroxyl functionalities, which are critical for the high potency of the final drug substance. Understanding the chemistry and handling of this epoxide intermediate is therefore essential for chemists and researchers in the field of steroid synthesis.

Physicochemical Properties of Betamethasone 9,11-Epoxide

A summary of the key physicochemical properties of Betamethasone 9,11-Epoxide is presented in Table 1. This data is essential for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C22H28O5 | [1] |

| Molecular Weight | 372.5 g/mol | [1] |

| CAS Number | 981-34-0 | [1] |

| IUPAC Name | (1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.0¹,¹⁷.0²,⁷.0¹¹,¹⁵]octadeca-3,6-dien-5-one | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Data not readily available in cited sources. |

Synthesis of Betamethasone 9,11-Epoxide and its Conversion to Betamethasone

The synthesis of betamethasone from steroidal precursors is a multi-step process. A common industrial route involves the creation of a Δ⁹,¹¹ double bond in a suitable steroid backbone, followed by epoxidation to yield Betamethasone 9,11-Epoxide. The final step is the hydrofluorination of the epoxide, which opens the ring and installs the desired functional groups. While specific industrial protocols are proprietary, the following sections outline the general experimental procedures as derived from patent literature and scientific publications.

Experimental Protocols

3.1.1. Formation of the Δ⁹,¹¹ Double Bond

A common starting material for the synthesis of betamethasone is 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD). The initial steps involve modifications to introduce the 16β-methyl group and the C-17 side chain, followed by the formation of the Δ⁹,¹¹ double bond. A key process for this is the regioselective dehydration of an 11α-hydroxysteroid.

-

Procedure Outline: A PCl₅-mediated regioselective dehydration of an 11α-hydroxysteroid precursor can be employed to form the corresponding Δ⁹,¹¹ double bond.[2][3]

3.1.2. Epoxidation of the Δ⁹,¹¹ Double Bond to form Betamethasone 9,11-Epoxide

The Δ⁹,¹¹ double bond is then converted to the 9,11β-epoxide. This is a critical step that sets the stereochemistry for the subsequent ring-opening.

-

Reagents: 1,3-dibromo-5,5-dimethylhydantoin (DBH) in a solvent such as dimethylformamide (DMF), followed by treatment with a base like sodium hydroxide (NaOH).[2][3]

-

Procedure Outline:

-

Yield: This epoxidation step has been reported to proceed with high efficiency, with yields of up to 96% being achieved.

3.1.3. Conversion of Betamethasone 9,11-Epoxide to Betamethasone

The final step in this sequence is the ring-opening of the epoxide with a fluorine source to introduce the 9α-fluoro and 11β-hydroxyl groups.

-

Reagent: Hydrofluoric acid (HF).

-

Procedure Outline: Betamethasone 9,11-Epoxide is reacted with hydrofluoric acid. The reaction needs to be carefully controlled due to the hazardous nature of HF. The epoxide ring is opened, leading to the formation of betamethasone.[4]

-

Safety Precaution: Hydrofluoric acid is extremely corrosive and toxic. All work with HF must be conducted in a specialized chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield. An HF-specific safety protocol and access to calcium gluconate gel as an antidote are mandatory.[5]

Quantitative Data

The efficiency of each synthetic step is crucial for the overall yield of the final product. Table 2 summarizes reported yields for key transformations in the synthesis of betamethasone via the 9,11-epoxide intermediate.

| Reaction Step | Starting Material | Product | Reported Yield | Reference |

| Epoxidation | Steroid with Δ⁹,¹¹ double bond | Betamethasone 9,11-Epoxide | 96% | |

| Overall Synthesis | 9α-hydroxyandrost-4-ene-3,17-dione | Betamethasone | 22.9% (11 steps) | [2][6] |

Spectroscopic Data

Detailed spectroscopic data for Betamethasone 9,11-Epoxide is not extensively available in the public domain. However, its formation and purity would be confirmed in an industrial setting using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the epoxide ring and the overall steroid structure.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the carbonyl groups and the absence of the C=C bond from the precursor.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

Alternative Synthetic Approaches: Microbial Transformation

An alternative to purely chemical synthesis is the use of microbial transformations. Microorganisms possess a wide range of enzymes that can catalyze specific and stereoselective reactions on steroid molecules, often under milder conditions than chemical methods.[7]

-

Enzymatic Epoxidation: Some microbial enzymes, such as cytochrome P450 monooxygenases, are capable of catalyzing the epoxidation of double bonds in steroids.[8] This offers a potentially greener and more selective route to intermediates like Betamethasone 9,11-Epoxide.

-

Hydroxylation: Microorganisms are widely used for the specific hydroxylation of steroid cores, which can be a key step in preparing the necessary precursors for epoxidation.[9]

While microbial transformations offer significant advantages, challenges such as lower product yields and the need for extensive screening and optimization of microbial strains and fermentation conditions remain.[7]

Mechanism of Action: The Glucocorticoid Signaling Pathway

Betamethasone, the final product derived from Betamethasone 9,11-Epoxide, exerts its potent anti-inflammatory effects by activating the glucocorticoid receptor (GR). The signaling pathway is a complex process that ultimately leads to changes in gene expression.

-

Ligand Binding: Betamethasone, being a lipophilic molecule, diffuses across the cell membrane and binds to the glucocorticoid receptor located in the cytoplasm.

-

Conformational Change and Translocation: Upon ligand binding, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates into the nucleus.

-

Gene Regulation: In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription, leading to the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory mediators.

Visualizations

Synthetic Pathway of Betamethasone from a Δ⁹,¹¹-Steroid Precursor

Caption: Chemical synthesis pathway from a Δ⁹,¹¹-steroid precursor to Betamethasone.

Glucocorticoid Receptor Signaling Pathway

Caption: Simplified overview of the glucocorticoid receptor signaling pathway.

Conclusion

Betamethasone 9,11-Epoxide is a cornerstone intermediate in the synthesis of betamethasone and related fluorinated corticosteroids. Its efficient and stereoselective formation is a testament to the advancements in synthetic organic chemistry. This guide has provided a detailed overview of its synthesis, properties, and role as a precursor, intended to be a valuable resource for professionals in the pharmaceutical sciences. Further research into novel synthetic methods, including biocatalysis, may lead to even more efficient and sustainable production of these life-changing medicines.

References

- 1. Betamethasone 9,11-epoxide | C22H28O5 | CID 101933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. EP0105650B1 - Process for preparing 9,11-epoxy steroids from 9 alpha-substituted-11-hydroxy steroids - Google Patents [patents.google.com]

- 5. asrc.gc.cuny.edu [asrc.gc.cuny.edu]

- 6. benchchem.com [benchchem.com]

- 7. plant.researchfloor.org [plant.researchfloor.org]

- 8. Recent developments in the enzymatic modifications of steroid scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00327F [pubs.rsc.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

The Crucial Role of Betamethasone 9,11-Epoxide in Modern Steroid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone, a potent synthetic glucocorticoid, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune conditions. Its complex chemical structure necessitates a sophisticated multi-step synthesis, a critical juncture of which involves the formation and subsequent opening of an epoxide ring at the 9 and 11 positions of the steroid nucleus. This intermediate, Betamethasone 9,11-Epoxide (also known as 9β,11β-Epoxy-17α,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione), is a pivotal molecule that dictates the stereochemistry and ultimate biological activity of the final betamethasone product. This technical guide provides an in-depth exploration of the role of Betamethasone 9,11-Epoxide in steroid synthesis, detailing experimental protocols, quantitative data, and key chemical transformations.

Physicochemical Properties of Betamethasone 9,11-Epoxide

| Property | Value | Reference |

| CAS Number | 981-34-0 | [1][2] |

| Molecular Formula | C22H28O5 | [1][2] |

| Molecular Weight | 372.44 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [cite: ] |

| Storage Temperature | 4°C | [1] |

The Synthetic Pathway: From Precursor to Potent Glucocorticoid

The industrial synthesis of betamethasone often commences from readily available steroid precursors like diosgenin or 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD). A key strategic element in these synthetic routes is the introduction of the 9α-fluoro and 11β-hydroxyl groups, which are characteristic of betamethasone and crucial for its high glucocorticoid activity. The formation of the 9,11-epoxide is a stereospecific method to facilitate the introduction of these functionalities.

The general synthetic sequence involving Betamethasone 9,11-Epoxide is as follows:

-

Formation of a Δ9(11) double bond: This is typically achieved through dehydration of a 9α-hydroxy steroid precursor.

-

Epoxidation of the Δ9(11) double bond: This step forms the crucial Betamethasone 9,11-Epoxide intermediate. This is often accomplished via a halohydrin intermediate.

-

Ring-opening of the epoxide: The epoxide ring is opened with a fluoride source, such as hydrogen fluoride (HF), to introduce the 9α-fluoro and 11β-hydroxyl groups stereoselectively.

Synthesis Pathway of Betamethasone via 9,11-Epoxide Intermediate

Quantitative Data on Synthesis

The efficiency of the epoxidation and subsequent ring-opening steps is critical for the overall yield of the betamethasone synthesis. The following table summarizes reported yields for these key transformations from various sources.

| Starting Material | Reaction Step | Reagents/Conditions | Yield (%) | Reference |

| 9α-hydroxyandrost-4-ene-3,17-dione derivative | Epoxidation of Δ9(11) intermediate | 1,3-dibromo-5,5-dimethyl hydantoin (DBH), NaOH | 96 | [4] |

| 16β-methyl-triene-21-cathylate | Bromoformate formation and cyclization to epoxide | DBH, 70% HClO4 in DMF, then NaOH | 93.3 (overall molar yield) | [5] |

| Betamethasone eliminant | Bromohydroxylation and epoxy hydrolysis | - | 70-75 | [cite: ] |

| Betamethasone | Synthesis of Betamethasone Dipropionate | Acid catalysis, selective hydrolysis, 21-acylation | 76.4 (total yield) | [6] |

| 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD) | Overall synthesis of Betamethasone | 11 steps including fermentation | 22.9 (overall yield) | [4] |

Experimental Protocols

The following are detailed methodologies for the key transformations involving Betamethasone 9,11-Epoxide, compiled from patent literature and research articles.

Experimental Workflow for Betamethasone Synthesis

Protocol 1: Formation of Betamethasone 9,11-Epoxide via a Bromoformate Intermediate

This protocol is adapted from a process described for the synthesis of corticosteroid 9,11β-epoxides.[5]

-

Bromoformate Formation:

-

Dissolve the starting material, 16β-methyl-triene-21-cathylate (50 g, approximately 90% pure), in dimethylformamide (DMF, 175 ml) at room temperature.

-

Cool the mixture to approximately 10°C.

-

Add 70% perchloric acid (HClO4, 6.25 ml) over a 5-minute period, ensuring the temperature remains below 20°C.

-

Cool the mixture back to 10°C and add 1,3-dibromo-5,5-dimethylhydantoin (DBH, 25.1 g) portion-wise over 15 minutes, maintaining the temperature below 20°C.

-

Stir the reaction mixture at room temperature and monitor its completion by High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, quench the reaction by adding the mixture to a solution of sodium bisulfite and sodium bicarbonate in water.

-

Filter the resulting precipitate, wash with water, and dry to yield the crude 9α-bromo-11β-formate intermediate.

-

-

Epoxide Formation (Cyclization):

-

Dissolve the crude bromoformate intermediate in a mixture of dichloromethane (CH2Cl2) and methanol (CH3OH).

-

Cool the solution to approximately -5°C, degas under vacuum, and maintain under a nitrogen atmosphere.

-

Prepare a solution of sodium hydroxide (NaOH, 0.2 g) in water (1 ml).

-

Add the NaOH solution to the reaction mixture and stir at -5°C.

-

Monitor the reaction by HPLC until the bromoformate is consumed.

-

Neutralize the reaction mixture with acetic acid.

-

Isolate the crude Betamethasone 9,11-Epoxide by precipitation or extraction.

-

Purify the product by recrystallization from a mixture of CH2Cl2 and methanol to yield the final product with a purity of over 99%.[5]

-

Protocol 2: Ring Opening of Betamethasone 9,11-Epoxide to form Betamethasone

This is a generalized protocol based on common procedures for the hydrofluorination of steroid epoxides.[4]

-

Reaction Setup:

-

In a suitable vessel (e.g., a Teflon-lined reactor), suspend Betamethasone 9,11-Epoxide in a solvent such as tetrahydrofuran (THF).

-

Cool the suspension to a low temperature, typically between -5°C and 0°C.

-

-

Hydrofluorination:

-

Slowly and carefully add a 70% aqueous solution of hydrofluoric acid (HF) to the cooled suspension with vigorous stirring. Caution: Hydrofluoric acid is extremely corrosive and toxic. All work must be conducted in a specialized fume hood with appropriate personal protective equipment.

-

Maintain the reaction temperature and continue stirring for several hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Carefully quench the reaction by pouring the mixture into a cold, stirred solution of a base, such as aqueous ammonia or potassium carbonate, to neutralize the excess HF.

-

Extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude betamethasone by recrystallization from a suitable solvent system (e.g., acetone/water) to obtain the final product.

-

Biological Significance

While Betamethasone 9,11-Epoxide is a critical synthetic intermediate, there is limited evidence to suggest it has significant biological activity itself. Its primary role is to facilitate the stereospecific introduction of the 9α-fluoro and 11β-hydroxyl groups, which are essential for the high glucocorticoid potency of betamethasone. The epoxide's rigid structure locks the conformation of the steroid nucleus, allowing for a highly controlled ring-opening reaction.

Conclusion

Betamethasone 9,11-Epoxide is an indispensable intermediate in the chemical synthesis of betamethasone and related corticosteroids. Its formation and subsequent stereospecific ring-opening are elegant chemical strategies that enable the precise installation of key functional groups required for potent anti-inflammatory activity. The optimization of the synthesis of this epoxide and its efficient conversion to the final active pharmaceutical ingredient are crucial for the cost-effective and large-scale production of this vital medication. A thorough understanding of the reaction mechanisms, experimental parameters, and purification techniques is paramount for researchers and professionals in the field of steroid drug development and manufacturing.

References

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. Betamethasone 9,11-epoxide | C22H28O5 | CID 101933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. WO1997022616A1 - PROCESS FOR PREPARATION OF 9,11β-EPOXIDE STEROIDS - Google Patents [patents.google.com]

- 6. Synthesis of Betamethasone Dipropionate [chinjmap.com]

An In-Depth Technical Guide to Betamethasone 9,11-Epoxide (CAS 981-34-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone 9,11-Epoxide (CAS No: 981-34-0) is a key synthetic intermediate and a known impurity in the manufacturing of betamethasone, a potent glucocorticoid.[][2] It is also considered a metabolite of betamethasone.[3] This document provides a comprehensive technical overview of its chemical properties, synthesis, and biological context.

Synonyms:

-

(9β,11β,16β)-9,11-Epoxy-17,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione[4]

-

Betamethasone EP Impurity E[]

-

16-beta Methyl Epoxide[]

Physicochemical Properties

Betamethasone 9,11-Epoxide is a white to off-white solid.[5] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 981-34-0 | [6] |

| Molecular Formula | C₂₂H₂₈O₅ | [6] |

| Molecular Weight | 372.45 g/mol | [4] |

| Appearance | White to Light Red Solid | [4] |

| Melting Point | 198-203°C | [5] |

| Solubility | Slightly soluble in Chloroform, Dioxane, DMSO, and Methanol | [5] |

| Storage | -20°C Freezer | [5] |

Synthesis and Purification

The synthesis of Betamethasone 9,11-Epoxide is a multi-step process that is crucial in the production of various corticosteroids.[7][8]

General Synthetic Pathway

A common route involves the formation of a Δ⁹¹¹ double bond from an 11α-hydroxysteroid, followed by the formation of a bromoformate and subsequent cyclization to the 9,11β-epoxide.[7][8]

References

- 2. Betamethasone Impurities | SynZeal [synzeal.com]

- 3. Detection and characterization of betamethasone metabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (11α,16α)-9,11-Epoxy-17,21-dihydroxy-16-methylpregna-1,4-d… [cymitquimica.com]

- 5. 9,11β-Epoxy-17-hydroxy-16β-methyl-3,20-dioxo-9β-pregna-1,4-diene-21-yl Acetate | 912-38-9 [chemicalbook.com]

- 6. Betamethasone 9,11-epoxide | C22H28O5 | CID 101933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

The Genesis of a Potent Corticosteroid: A Technical Guide to the Discovery and History of Betamethasone 9,11-Epoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone 9,11-Epoxide (specifically, 9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione) is a pivotal, yet often overlooked, intermediate in the multi-step synthesis of betamethasone, a potent glucocorticoid with widespread therapeutic use for its anti-inflammatory and immunosuppressive properties. The discovery and development of this steroidal epoxide are intrinsically linked to the golden age of steroid chemistry in the mid-20th century, a period of intense research and innovation that revolutionized the treatment of inflammatory diseases. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and known characteristics of Betamethasone 9,11-Epoxide, offering valuable insights for researchers and professionals in drug development and medicinal chemistry.

Historical Context and Discovery

The story of Betamethasone 9,11-Epoxide begins not with its own discovery, but with the broader quest for more potent and safer corticosteroids. Following the landmark discovery of cortisone's therapeutic effects in the late 1940s, pharmaceutical companies embarked on a mission to synthesize novel steroid analogues with enhanced anti-inflammatory activity and reduced side effects.[1][2]

The Schering Corporation in the United States was a key player in this endeavor, contributing significantly to the development of prednisone, prednisolone, and ultimately, betamethasone.[1][3] The synthesis of these more potent corticosteroids often required the strategic introduction of functional groups onto the steroid nucleus. The introduction of a 9α-fluoro group and a 16β-methyl group were found to dramatically enhance glucocorticoid activity.

Physicochemical Properties

Betamethasone 9,11-Epoxide is a solid, and its derivatives are often crystalline. The introduction of the epoxide ring and other functional groups significantly influences its polarity and reactivity.

| Property | Value |

| Molecular Formula | C22H28O5 |

| Molecular Weight | 372.46 g/mol |

| CAS Number | 981-34-0 |

| Appearance | White to off-white crystalline powder |

Synthesis and Experimental Protocols

The synthesis of Betamethasone 9,11-Epoxide is a critical step in the overall synthesis of betamethasone. The most common and historically significant route involves the formation of the epoxide from a Δ9,11-steroid precursor. This process typically involves two key steps: the formation of a halohydrin and the subsequent intramolecular cyclization to form the epoxide ring.

General Synthetic Workflow

Caption: General workflow for the synthesis of Betamethasone 9,11-Epoxide.

Detailed Experimental Protocol: Epoxidation of a Δ9,11-Steroid Precursor

The following protocol is a generalized representation based on common methods described in the literature for the formation of 9,11-epoxy steroids. Specific conditions may vary depending on the exact starting material and desired scale.

Step 1: Bromoformate Formation

A precursor containing the Δ9,11 double bond is reacted with a brominating agent in the presence of a formate source to yield a 9α-bromo-11β-formate intermediate.

-

Reaction:

Caption: Bromoformate formation from a Δ9,11-steroid.

-

Procedure:

-

The Δ9,11-steroid starting material is dissolved in a suitable solvent system, such as a mixture of dichloromethane and dimethylformamide (DMF).

-

The solution is cooled to a low temperature, typically between 0 and 10°C.

-

A source of hypobromite, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), is added portion-wise while maintaining the low temperature.

-

The reaction is stirred for a period of 1 to 3 hours, and its progress is monitored by a suitable technique like thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a reducing agent, such as sodium bisulfite solution, to destroy any excess brominating agent.

-

The product is extracted into an organic solvent, and the organic layer is washed with water and brine, then dried over a desiccant like anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude bromoformate intermediate.

-

Step 2: Epoxide Formation (Cyclization)

The bromoformate intermediate is treated with a base to induce an intramolecular Williamson ether synthesis, resulting in the formation of the 9β,11β-epoxide ring.

-

Reaction:

Caption: Base-catalyzed cyclization to form the 9,11-epoxide.

-

Procedure:

-

The crude bromoformate from the previous step is dissolved in a mixture of an organic solvent (e.g., dichloromethane or tetrahydrofuran) and an alcohol (e.g., methanol).

-

The solution is cooled to a low temperature, typically between -10°C and 0°C.

-

An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added dropwise while vigorously stirring and maintaining the low temperature.

-

The reaction mixture is stirred for 1 to 2 hours at low temperature, with completion monitored by TLC.

-

The reaction is then neutralized by the addition of an acid, such as acetic acid.

-

The product, which often precipitates from the reaction mixture, is collected by filtration.

-

The collected solid is washed with water and then with a cold solvent like methanol to remove impurities.

-

The crude Betamethasone 9,11-Epoxide is then dried under vacuum.

-

Purification

The crude epoxide can be further purified by recrystallization. A common solvent system for this is a mixture of dichloromethane and methanol.[4] The crude product is dissolved in the hot solvent mixture, filtered to remove any insoluble impurities, and then allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration and dried.

Biological Activity and Signaling Pathways

While Betamethasone 9,11-Epoxide is primarily known as a synthetic intermediate, steroid epoxides as a class of molecules can exhibit biological activity.[5] Some steroid epoxides have been shown to possess cytotoxic, anti-inflammatory, and other pharmacological effects.[6][7] However, there is a significant lack of specific research on the intrinsic biological activity of Betamethasone 9,11-Epoxide itself. It is generally considered to be a pro-drug or an intermediate that is converted to the highly active betamethasone.

The high reactivity of the epoxide ring suggests that it could potentially interact with biological nucleophiles, such as proteins and nucleic acids.[7] However, any such activity is likely transient as the epoxide is rapidly converted to betamethasone in the subsequent synthetic step.

Due to the lack of specific studies on the direct biological targets and signaling pathways of Betamethasone 9,11-Epoxide, a signaling pathway diagram cannot be provided at this time. Research in this area would be necessary to elucidate any direct pharmacological effects of this intermediate.

Analytical Characterization

The structural confirmation of Betamethasone 9,11-Epoxide relies on a combination of spectroscopic techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the steroid backbone, including the characteristic olefinic protons of the A-ring, the methyl groups, and a downfield shift for the proton at C-11 due to the epoxide ring. |

| ¹³C NMR | Resonances for all 22 carbons of the steroid skeleton, with the carbons of the epoxide ring (C-9 and C-11) appearing at characteristic chemical shifts. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (m/z 372.46), along with a fragmentation pattern characteristic of the steroid structure. |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to the carbonyl groups (C=O) of the ketone at C-3 and the side chain at C-20, the C=C bonds of the A-ring, and the C-O stretching of the epoxide ring. |

Conclusion

Betamethasone 9,11-Epoxide represents a critical milestone in the synthetic history of potent corticosteroids. Its discovery was a direct result of the intensive and innovative research environment of the mid-20th century pharmaceutical industry. While its primary role is that of a synthetic intermediate, the chemistry of its formation and its potential for further functionalization remain of interest to medicinal and organic chemists. This technical guide has provided a comprehensive overview of the historical context, synthesis, and known properties of Betamethasone 9,11-Epoxide. Further research into the potential intrinsic biological activity of this and other steroid epoxide intermediates could open new avenues for drug discovery and development.

References

- 1. A history of significant steroid discoveries and developments originating at the Schering Corporation (USA) since 1948 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Betamethasone 9,11-Epoxide 17,21-Dipropionate-d5 [lgcstandards.com]

- 4. WO1997022616A1 - PROCESS FOR PREPARATION OF 9,11β-EPOXIDE STEROIDS - Google Patents [patents.google.com]

- 5. Bioactive Steroids Bearing Oxirane Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Toxic agents resulting from the oxidative metabolism of steroid hormones and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Betamethasone 9,11-Epoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betamethasone 9,11-Epoxide is primarily recognized as a pivotal intermediate in the synthesis of betamethasone and other potent corticosteroids, and is also classified as a potential impurity. While comprehensive studies detailing the specific in vitro biological activities of Betamethasone 9,11-Epoxide are notably scarce in publicly available literature, this technical guide consolidates the existing knowledge base. By examining data from structurally analogous compounds and the well-documented mechanisms of the parent compound, betamethasone, we can infer and understand the potential biological profile of this epoxide derivative. This document summarizes the expected interactions with the glucocorticoid receptor, potential effects on inflammatory signaling pathways, and methodologies for pertinent in vitro assays.

Introduction

Betamethasone is a potent synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive properties.[1] Its mechanism of action is primarily mediated through its binding to the glucocorticoid receptor (GR).[1] Betamethasone 9,11-Epoxide is a key precursor in the chemical synthesis of betamethasone.[2] Given its structural relationship to the active pharmaceutical ingredient, understanding its intrinsic biological activity is crucial for quality control and a comprehensive understanding of the drug's profile. This guide provides an in-depth look at the anticipated in vitro biological activities of Betamethasone 9,11-Epoxide, drawing parallels from closely related molecules and established corticosteroid pharmacology.

Glucocorticoid Receptor Binding Affinity

Table 1: Relative Glucocorticoid Receptor Binding Affinity of a Structurally Related 9,11-Epoxide Compound

| Compound | Relative Receptor Affinity (RRA)¹ | Reference Compound |

| 9,11-Epoxy Mometasone Furoate | 220 ± 22 | Dexamethasone (RRA = 100) |

¹Data from a competition assay with human lung glucocorticoid receptors.[4]

This finding suggests that the 9,11-epoxide moiety is compatible with significant binding to the glucocorticoid receptor, and it is plausible that Betamethasone 9,11-Epoxide possesses a comparable affinity.

Experimental Protocol: Glucocorticoid Receptor (GR) Binding Affinity Assay

This in vitro assay is designed to measure the affinity of a test compound for the glucocorticoid receptor.[3]

Objective: To determine the relative binding affinity of a test compound for the glucocorticoid receptor.[3]

Methodology:

-

Preparation of Receptor Source: A cytosolic fraction containing glucocorticoid receptors is prepared from a suitable cell line (e.g., human lung cells) or tissue.

-

Competitive Binding: The receptor preparation is incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and varying concentrations of the unlabeled test compound (e.g., Betamethasone 9,11-Epoxide).

-

Separation of Bound and Unbound Ligand: After incubation, the receptor-bound radioligand is separated from the unbound radioligand using a method such as dextran-coated charcoal or filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test compound to that of a reference standard like dexamethasone.[3]

Anti-Inflammatory Signaling Pathways

The anti-inflammatory effects of glucocorticoids are mediated through the modulation of gene expression following GR activation.[1] The activated GR complex translocates to the nucleus and influences the transcription of target genes.[1]

Diagram 1: Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid receptor signaling pathway.

Betamethasone is known to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[1][5] It is anticipated that Betamethasone 9,11-Epoxide, upon binding to the GR, would initiate a similar cascade of events, leading to a reduction in the production of these inflammatory mediators.

Experimental Protocol: In Vitro Cytokine Release Assay

This assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines from immune cells.[3]

Objective: To quantify the inhibitory effect of a test compound on the release of pro-inflammatory cytokines.[3]

Methodology:

-

Cell Culture: A suitable cell line (e.g., peripheral blood mononuclear cells - PBMCs, or a macrophage-like cell line) is cultured in an appropriate medium.

-

Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production and release of cytokines.

-

Treatment: The stimulated cells are treated with various concentrations of the test compound (e.g., Betamethasone 9,11-Epoxide). A vehicle control is also included.

-

Incubation: The cells are incubated for a sufficient period to allow for cytokine production and release.

-

Quantification of Cytokines: The concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array assay.

-

Data Analysis: The percentage of inhibition of cytokine release is calculated for each concentration of the test compound. The IC50 value, which is the concentration required to inhibit cytokine release by 50%, is then determined.[6]

Diagram 2: Experimental Workflow for Cytokine Release Assay

Caption: Workflow for an in vitro cytokine release assay.

Effects on Cell Proliferation and Apoptosis

Glucocorticoids can exert anti-proliferative and pro-apoptotic effects on various cell types, which contributes to their therapeutic efficacy in hyperproliferative and inflammatory conditions.[7] Studies on betamethasone dipropionate and betamethasone valerate have demonstrated their ability to reduce cell growth and induce apoptosis in a dose-dependent manner in keratinocyte cell lines.[7]

While no specific data exists for Betamethasone 9,11-Epoxide, it is reasonable to hypothesize that it may also exhibit effects on cell proliferation and apoptosis, particularly in cell types relevant to inflammatory diseases.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Objective: To evaluate the effect of a test compound on the proliferation of a cell line.

Methodology:

-

Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the test compound (e.g., Betamethasone 9,11-Epoxide) for a defined period (e.g., 24, 48, or 72 hours).

-

Addition of MTT Reagent: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization of Formazan: A solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell proliferation inhibition is calculated relative to the untreated control cells.

Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Objective: To determine the mechanism of cell death induced by a test compound.[7]

Methodology:

-

Cell Treatment: Cells are treated with the test compound for a specified time.

-

Cell Harvesting and Staining: The cells are harvested and washed, then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicative of late apoptosis or necrosis).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are quantified based on their fluorescence.

-

Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is determined to assess the extent of apoptosis and necrosis induced by the test compound.

Conclusion

Betamethasone 9,11-Epoxide, as a key synthetic intermediate and potential impurity of betamethasone, likely possesses intrinsic biological activity. Based on data from the structurally similar 9,11-epoxy mometasone furoate, it is predicted to have a significant binding affinity for the glucocorticoid receptor.[4] Consequently, it is expected to modulate inflammatory responses by affecting cytokine production and potentially influencing cell proliferation and apoptosis in a manner analogous to other corticosteroids. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of the biological activity of Betamethasone 9,11-Epoxide, which is essential for a complete understanding of its pharmacological and toxicological profile. Further direct experimental investigation is warranted to definitively elucidate its specific in vitro biological activities.

References

- 1. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 2. Betamethasone EP Impurity E | 981-34-0 | SynZeal [synzeal.com]

- 3. benchchem.com [benchchem.com]

- 4. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of Indomethacin and Betamethasone on the cytokine response of human neonatal mononuclear cells to gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]

Betamethasone 9,11-Epoxide: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and potential degradation pathways of Betamethasone 9,11-Epoxide, a key intermediate in the synthesis of betamethasone and other potent corticosteroids. Understanding the stability of this intermediate is crucial for optimizing manufacturing processes, ensuring the quality and purity of the final active pharmaceutical ingredient (API), and identifying potential impurities.

Introduction

Betamethasone 9,11-Epoxide is a critical precursor in the synthetic route to betamethasone, a widely used glucocorticoid with powerful anti-inflammatory and immunosuppressive properties. The presence of the strained epoxide ring at the 9,11-position makes this molecule susceptible to various degradation pathways, primarily through ring-opening reactions. Additionally, the inherent structural features of the corticosteroid backbone, including the dihydroxyacetone side chain and the Δ¹,⁴-3-keto system in the A-ring, contribute to its overall stability profile.

This guide synthesizes the known degradation chemistry of corticosteroids, particularly betamethasone, and the characteristic reactions of steroidal epoxides to provide a predictive analysis of the stability and degradation of Betamethasone 9,11-Epoxide under various stress conditions.

Predicted Degradation Pathways

The degradation of Betamethasone 9,11-Epoxide is anticipated to proceed through several key pathways, including hydrolysis of the epoxide ring, degradation of the dihydroxyacetone side chain, and potential modifications to the A-ring.

Epoxide Ring Opening (Hydrolysis)

The primary and most facile degradation pathway for Betamethasone 9,11-Epoxide is the hydrolysis of the epoxide ring, which can be catalyzed by both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by water. This reaction is expected to yield a trans-diaxial diol, specifically the 9α-fluoro-11β,17α,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione (Betamethasone) and its 9α-hydroxy-11β-fluoro isomer. The regioselectivity of the attack will be influenced by the electronic and steric environment.

-

Base-Catalyzed Hydrolysis: Under basic conditions, direct nucleophilic attack of a hydroxide ion on one of the epoxide carbons will lead to the formation of the corresponding trans-diol. This reaction is generally slower than acid-catalyzed hydrolysis.

Side-Chain Degradation

The dihydroxyacetone side chain at C-17 is a known site of instability in corticosteroids.[1][2][3]

-

Oxidative Degradation: The primary hydroxyl group at C-21 and the ketone at C-20 are susceptible to oxidation, which can lead to the formation of the C-17 carboxylic acid.[1]

-

Mattox Rearrangement: Under acidic conditions, corticosteroids with a 17α-hydroxy-20-keto-21-ol side chain can undergo a β-elimination reaction known as the Mattox rearrangement to form an enol-aldehyde.[2][3]

A-Ring Degradation

The α,β-unsaturated ketone system in the A-ring is a chromophore that can absorb UV light, leading to photodegradation.[4][5][6]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce various photochemical reactions, including isomerization, dimerization, and photo-oxidation, leading to a complex mixture of degradation products.[4][7][8]

Quantitative Stability Data (Predictive)

| Stress Condition | Parameter | Predicted Extent of Degradation | Primary Degradation Pathway(s) |

| Hydrolytic | 0.1 M HCl, 60°C, 24h | High | Acid-catalyzed epoxide ring opening, Mattox rearrangement |

| 0.1 M NaOH, 60°C, 24h | Moderate to High | Base-catalyzed epoxide ring opening, Side-chain oxidation | |

| pH 7 buffer, 60°C, 24h | Low to Moderate | Neutral hydrolysis of epoxide | |

| Oxidative | 3% H₂O₂, RT, 24h | Moderate | Oxidation of the dihydroxyacetone side chain |

| Thermal | 80°C, 75% RH, 7 days (solid) | Low | General thermal decomposition |

| Photolytic | ICH Q1B exposure, solid | Low to Moderate | A-ring degradation, photo-oxidation |

| ICH Q1B exposure, solution | Moderate to High | A-ring degradation, photo-oxidation |

Experimental Protocols for Forced Degradation Studies

The following are detailed, representative experimental protocols for conducting forced degradation studies on Betamethasone 9,11-Epoxide. These protocols are based on ICH guidelines and common practices for steroid analysis.[9][10][11][12][13]

General Preparation

-

Sample Concentration: Prepare a stock solution of Betamethasone 9,11-Epoxide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Control Samples: For each stress condition, a control sample (stored at 2-8°C in the dark) should be prepared and analyzed alongside the stressed samples.

Hydrolytic Degradation

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the mixture at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.

-

Dilute with the mobile phase to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubate the mixture at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M hydrochloric acid.

-

Dilute with the mobile phase to a suitable concentration for analysis.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Incubate the mixture at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature.

-

Dilute with the mobile phase to a suitable concentration for analysis.

-

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Store the mixture at room temperature, protected from light, for 24 hours.

-

Dilute with the mobile phase to a suitable concentration for analysis.

Thermal Degradation (Solid State)

-

Place a known quantity of solid Betamethasone 9,11-Epoxide in a controlled temperature and humidity chamber at 80°C and 75% relative humidity for 7 days.

-

After the exposure period, dissolve the sample in a suitable solvent to the target concentration for analysis.

Photodegradation

-

Solid State:

-

Spread a thin layer of solid Betamethasone 9,11-Epoxide in a petri dish.

-

Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be stored in the dark under the same conditions.

-

After exposure, dissolve the samples in a suitable solvent for analysis.

-

-

Solution State:

-

Prepare a solution of Betamethasone 9,11-Epoxide at a suitable concentration in a photostable, transparent container.

-

Expose the solution to the same light conditions as described for the solid-state study.

-

A control solution should be stored in the dark under the same conditions.

-

Analyze the samples directly or after appropriate dilution.

-

Analytical Methodology

A validated, stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the primary analytical technique for these studies. Mass spectrometry (MS) detection should be coupled with HPLC to aid in the identification of degradation products.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve separation of the parent compound and its degradation products.

-

Detection: UV detection at the λmax of Betamethasone 9,11-Epoxide (and other relevant wavelengths) and mass spectrometric detection for peak identification and purity assessment.

Conclusion

Betamethasone 9,11-Epoxide, as a key synthetic intermediate, possesses inherent instabilities due to its strained epoxide ring and the corticosteroid skeleton. The primary degradation pathways are anticipated to be acid- and base-catalyzed hydrolysis of the epoxide, followed by degradation of the dihydroxyacetone side chain through oxidation and rearrangement. Photodegradation of the A-ring is also a potential degradation route. A thorough understanding of these pathways and the implementation of robust forced degradation studies are essential for the development of stable and high-purity betamethasone and related APIs. The experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to assess the stability of Betamethasone 9,11-Epoxide and to identify and control potential impurities in the manufacturing process.

References

- 1. Studies on Betamethasone : Behavior of Betamethasone in Acid or Alkaline Medium, Photolysis, and Oxidation [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. scirp.org [scirp.org]

- 4. Photochemical study of the highly used corticosteroids dexamethasone and prednisone. Effects of micellar confinement and cytotoxicity analysis of photoproducts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. [The light sensitivity of corticosteroids in crystalline form. Photochemical studies. 59. (1)] - PubMed [pubmed.ncbi.nlm.nih.gov]